Methyl 3,5-dibromo-6-hydroxypicolinate chemical properties and molecular structure
Methyl 3,5-dibromo-6-hydroxypicolinate chemical properties and molecular structure
An In-depth Technical Guide to Methyl 3,5-dibromo-6-hydroxypicolinate: Properties, Structure, and Synthetic Strategies
Abstract: This technical guide provides a comprehensive analysis of Methyl 3,5-dibromo-6-hydroxypicolinate, a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established chemical principles, data from closely related analogues, and predictive modeling to elucidate its chemical properties, molecular structure, and potential synthetic pathways. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this class of compounds.
Introduction and Compound Identification
Methyl 3,5-dibromo-6-hydroxypicolinate is a substituted pyridine, a structural motif of significant interest in drug discovery due to its presence in numerous bioactive molecules. The pyridine ring system, functionalized with two bromine atoms, a hydroxyl group, and a methyl ester, presents a unique combination of electronic and steric properties. The bromine atoms can participate in halogen bonding, a directional non-covalent interaction increasingly utilized in rational drug design to enhance binding affinity and selectivity. The hydroxyl and ester groups provide sites for hydrogen bonding and potential pro-drug strategies, respectively.
While this specific compound is not extensively documented in peer-reviewed literature, it is available through chemical suppliers. The information herein is synthesized to provide a robust working profile of the molecule.
Key Identifiers:
-
IUPAC Name: methyl 3,5-dibromo-6-hydroxypyridine-2-carboxylate
-
CAS Number: 1845690-59-6[1] (Note: This CAS number is provided by a chemical supplier and is not yet widely indexed in major databases like PubChem.)
-
Molecular Formula: C₇H₅Br₂NO₃
-
Molecular Weight: 310.93 g/mol
Physicochemical and Structural Properties
Precise experimental data such as melting point and solubility are not publicly available. However, we can infer properties based on its structure and compare them to a well-documented isomer, Methyl 4,6-dibromo-3-hydroxypicolinate (CAS 321596-55-8).[2]
Table 1: Comparison of Physicochemical Properties
| Property | Methyl 3,5-dibromo-6-hydroxypicolinate (Predicted/Calculated) | Methyl 4,6-dibromo-3-hydroxypicolinate (Experimental/Computed)[2] |
| Molecular Formula | C₇H₅Br₂NO₃ | C₇H₅Br₂NO₃ |
| Molecular Weight | 310.93 g/mol | 310.93 g/mol |
| Appearance | Expected to be an off-white to pale solid | Solid |
| XLogP3 (Predicted) | ~1.8-2.2 | 2.0 |
| Hydrogen Bond Donors | 1 (Hydroxyl group) | 1 (Hydroxyl group) |
| Hydrogen Bond Acceptors | 4 (N, O=C, O-C, OH) | 4 (N, O=C, O-C, OH) |
| Rotatable Bond Count | 2 | 2 |
The predicted lipophilicity (XLogP3) suggests the molecule has moderate solubility in organic solvents and limited solubility in water, a common characteristic for such poly-substituted aromatic compounds.
Molecular Structure
The core of the molecule is a pyridine ring. The substitution pattern—with two bulky, electron-withdrawing bromine atoms adjacent to a hydroxyl group and a methyl carboxylate group—dictates its electronic distribution and steric profile. The 6-hydroxy-picolinate scaffold can exist in tautomeric equilibrium with its corresponding 2-pyridone form, which can influence its reactivity and intermolecular interactions.
Caption: 2D Molecular Structure of Methyl 3,5-dibromo-6-hydroxypicolinate.
Predictive Spectroscopic Analysis
¹H NMR Spectroscopy
A ¹H NMR spectrum (in a solvent like CDCl₃ or DMSO-d₆) is expected to be relatively simple and highly informative:
-
Aromatic Proton: A single sharp singlet, corresponding to the proton at the C4 position. Its chemical shift would likely be in the range of 8.0-8.5 ppm, influenced by the deshielding effects of the adjacent bromine atom and the pyridine nitrogen.
-
Methyl Protons: A sharp singlet integrating to three protons, corresponding to the methyl ester group (-OCH₃). This peak would typically appear in the 3.8-4.0 ppm range.
-
Hydroxyl Proton: A broad singlet for the -OH proton. Its chemical shift would be highly dependent on the solvent, concentration, and temperature, potentially appearing anywhere from 5 to 12 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display seven distinct carbon signals:
-
Pyridine Ring Carbons: Six signals corresponding to the carbons of the heterocyclic ring. The carbons bonded to bromine (C3, C5) would appear at approximately 110-125 ppm. The carbon attached to the hydroxyl group (C6) would be significantly shifted downfield (155-165 ppm). The carboxylate-bearing carbon (C2) would also be downfield (160-170 ppm).
-
Ester Carbons: The carbonyl carbon (C=O) will be the most downfield signal, typically >165 ppm. The methoxy carbon (-OCH₃) will appear in the upfield region, around 50-55 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be ideal for this polar molecule.
-
Molecular Ion Peak: The key feature would be the isotopic pattern of the molecular ion [M+H]⁺. Due to the presence of two bromine atoms, a characteristic triplet of peaks would be observed. The isotopes of bromine are ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This leads to an expected M:M+2:M+4 ratio of approximately 1:2:1, which is a definitive signature for a dibrominated compound. The calculated exact mass for C₇H₅⁷⁹Br₂NO₃ is 308.8636 Da.[2]
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ for the hydroxyl group.
-
C=O Stretch: A strong, sharp band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.
-
C-Br Stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹.
Proposed Synthesis Pathway
A logical and efficient synthesis can be designed starting from commercially available 6-hydroxypicolinic acid. The strategy involves two key steps: electrophilic bromination followed by esterification.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Self-Validating System
The following protocol is based on well-established methodologies for the synthesis of related compounds. Each step includes built-in validation through expected observations.
Step 1: Dibromination of 6-Hydroxypicolinic Acid
-
Causality: The pyridine ring of 6-hydroxypicolinic acid is activated towards electrophilic substitution by the electron-donating hydroxyl group. The -OH group directs incoming electrophiles (bromine) to the ortho and para positions (C3 and C5). Acetic acid serves as a polar protic solvent suitable for the reaction. N-Bromosuccinimide (NBS) can be used as a safer alternative to liquid bromine.
-
Methodology:
-
Suspend 6-hydroxypicolinic acid (1 equivalent) in glacial acetic acid.
-
Slowly add a solution of bromine (2.2 equivalents) in acetic acid dropwise at room temperature with vigorous stirring.
-
Validation Checkpoint: A gradual discoloration of the bromine solution indicates its consumption. The reaction may be mildly exothermic.
-
Stir the mixture at room temperature for 12-24 hours or until TLC analysis shows complete consumption of the starting material.
-
Pour the reaction mixture into ice-water. The product, 3,5-Dibromo-6-hydroxypicolinic acid, should precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Fischer Esterification
-
Causality: The carboxylic acid is converted to its corresponding methyl ester in the presence of excess alcohol (methanol) and a strong acid catalyst. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Methodology:
-
Suspend the dried 3,5-Dibromo-6-hydroxypicolinic acid (1 equivalent) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux for 4-8 hours.
-
Validation Checkpoint: Monitor the reaction progress by TLC, observing the disappearance of the polar starting acid and the appearance of a less polar product spot.
-
Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3,5-dibromo-6-hydroxypicolinate.
-
Purify the product by column chromatography or recrystallization.
-
Caption: Experimental workflow for the synthesis of the target compound.
Applications in Drug Development and Research
As a functionalized building block, Methyl 3,5-dibromo-6-hydroxypicolinate holds potential for several applications in drug discovery:
-
Scaffold for Library Synthesis: The three distinct functional groups (ester, hydroxyl, bromine) allow for orthogonal chemical modifications. The ester can be hydrolyzed or converted to an amide. The hydroxyl group can be alkylated or acylated. The bromine atoms can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and build diverse chemical libraries for screening.
-
Fragment-Based Drug Design (FBDD): The molecule itself can serve as a fragment to probe protein binding sites. The hydroxyl and pyridine nitrogen provide hydrogen bonding capabilities, while the dibromophenyl motif can interact with hydrophobic pockets and participate in halogen bonding.
-
Bioisostere and Analogue Synthesis: It can be used to synthesize analogues of known drugs to explore structure-activity relationships (SAR). Replacing a different substituent with the 3,5-dibromo-6-hydroxy-picolinate core can modulate a compound's ADME (absorption, distribution, metabolism, and excretion) properties, such as increasing metabolic stability or altering solubility.
Conclusion
Methyl 3,5-dibromo-6-hydroxypicolinate is a promising but under-characterized chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic route. By combining predictive methods with established chemical principles, we have constructed a technical profile that enables researchers to synthesize, identify, and utilize this versatile building block in their research endeavors, particularly in the fields of medicinal chemistry and materials science. The validation checkpoints within the proposed synthesis create a reliable framework for its successful preparation and purification.
References
-
PubChem. 3,5-Dibromo-2-hydroxypyridine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. Methyl 4,6-dibromo-3-hydroxypicolinate. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. Process for the preparation of 3-hydroxypicolinic acids. (US9353060B2).
-
Qiu, J., et al. (2020). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 6), 934–939. Available at: [Link]
